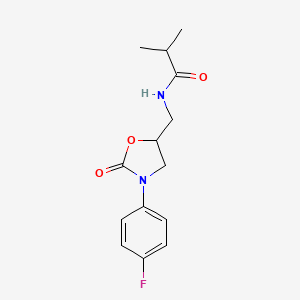![molecular formula C15H20ClNO4S B2937725 5-chloro-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-2-methoxybenzamide CAS No. 2310225-74-0](/img/structure/B2937725.png)
5-chloro-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-2-methoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a chloro group, a methoxy group, and a thiolan ring with a hydroxyethoxy substituent. Its unique structure makes it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-2-methoxybenzamide typically involves multiple steps, including the formation of the thiolan ring and the subsequent attachment of the benzamide moiety. Common synthetic routes may involve:
Formation of the Thiolan Ring: This step can be achieved through the reaction of a suitable diol with a thiol under acidic conditions to form the thiolan ring.
Attachment of the Benzamide Moiety: The thiolan ring can then be reacted with a benzoyl chloride derivative in the presence of a base to form the benzamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
5-chloro-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to a hydrogen atom under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding dechlorinated compound.
Substitution: Formation of substituted benzamide derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-chloro-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The hydroxyethoxy and methoxy groups may play a role in enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-chloro-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-2-methoxybenzenesulfonamide
- 5-chloro-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-2-methoxybenzeneacetamide
Uniqueness
5-chloro-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiolan ring and the hydroxyethoxy substituent differentiates it from other benzamide derivatives, potentially leading to unique reactivity and applications.
Propriétés
IUPAC Name |
5-chloro-N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4S/c1-20-13-3-2-11(16)8-12(13)14(19)17-9-15(21-6-5-18)4-7-22-10-15/h2-3,8,18H,4-7,9-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPCOSSWZJGIPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2(CCSC2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1,3-benzothiazol-2-yl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2937642.png)
![N-cyclohexyl-2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2937644.png)
![N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2937645.png)
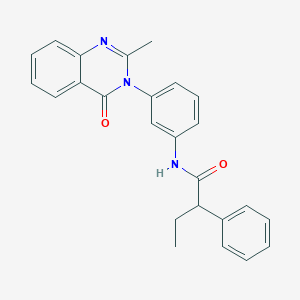
![N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}oxane-4-carboxamide](/img/structure/B2937649.png)
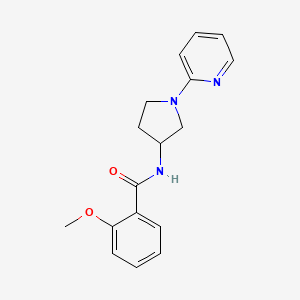
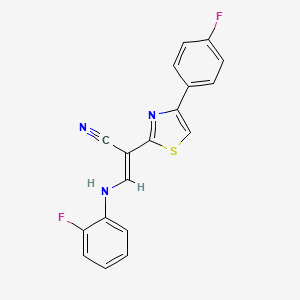
![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-phenylcarbamate](/img/structure/B2937657.png)

![2-[3-(benzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide](/img/structure/B2937659.png)
![(E)-4-(Dimethylamino)-N-methyl-N-[(1-methyl-3-propan-2-ylpyrazol-4-yl)methyl]but-2-enamide](/img/structure/B2937660.png)
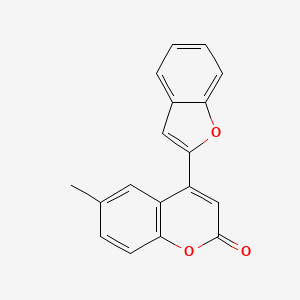
![ethyl (2E)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B2937662.png)
